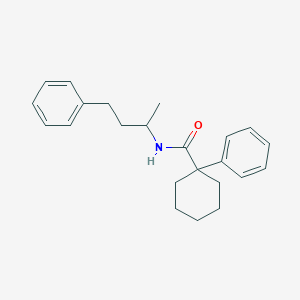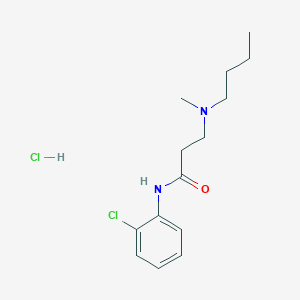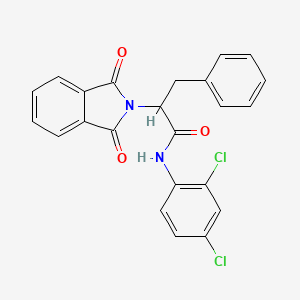
N-(1-methyl-3-phenylpropyl)-1-phenylcyclohexanecarboxamide
Übersicht
Beschreibung
N-(1-methyl-3-phenylpropyl)-1-phenylcyclohexanecarboxamide, commonly known as U-47700, is a synthetic opioid that was first synthesized in the 1970s by Upjohn Pharmaceuticals. It is a highly potent and selective agonist of the μ-opioid receptor, which is responsible for the drug's analgesic and euphoric effects. U-47700 has gained notoriety in recent years due to its abuse potential and association with several overdose deaths.
Wirkmechanismus
U-47700 acts as a potent agonist of the μ-opioid receptor, which is responsible for the drug's analgesic and euphoric effects. The μ-opioid receptor is found in various regions of the brain and spinal cord, and its activation leads to the release of endogenous opioids such as endorphins and enkephalins. These endogenous opioids bind to the same receptor and produce similar effects to U-47700.
Biochemical and Physiological Effects:
The biochemical and physiological effects of U-47700 are similar to those of other opioids, including pain relief, sedation, and euphoria. The drug also has several adverse effects, including respiratory depression, nausea, and constipation. U-47700 has a high potential for abuse and dependence, and its use has been associated with several overdose deaths.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using U-47700 in laboratory experiments is its high potency and selectivity for the μ-opioid receptor. This allows researchers to study the receptor's function and pharmacology in a more precise manner. However, the drug's abuse potential and associated adverse effects make it a challenging compound to work with. Special precautions must be taken to ensure the safety of researchers and laboratory personnel.
Zukünftige Richtungen
There are several future directions for research involving U-47700. One area of interest is the development of new opioid agonists and antagonists based on the structure of U-47700. Researchers are also investigating the role of the μ-opioid receptor in addiction and withdrawal, with the goal of developing new treatments for opioid use disorders. Additionally, there is a need for further research into the adverse effects of U-47700 and other synthetic opioids, as well as strategies for mitigating these effects.
Wissenschaftliche Forschungsanwendungen
U-47700 has been used extensively in laboratory experiments to study the μ-opioid receptor and its role in pain modulation and addiction. Researchers have used U-47700 to investigate the structure-activity relationships of opioid compounds, as well as to develop new opioid agonists and antagonists. U-47700 has also been used in animal studies to examine the effects of opioids on behavior and physiology.
Eigenschaften
IUPAC Name |
1-phenyl-N-(4-phenylbutan-2-yl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO/c1-19(15-16-20-11-5-2-6-12-20)24-22(25)23(17-9-4-10-18-23)21-13-7-3-8-14-21/h2-3,5-8,11-14,19H,4,9-10,15-18H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEMYHNFILOKDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2(CCCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methylphenyl)-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide](/img/structure/B3943997.png)

![1-[(4-nitrophenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine oxalate](/img/structure/B3944009.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-3-methyl-2-furamide](/img/structure/B3944020.png)





![N-(2,6-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylpentanamide](/img/structure/B3944059.png)
![ethyl 4-{[(1-isobutyl-1H-imidazol-5-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B3944066.png)
![ethyl 4-{3-[(2-methoxy-5-nitrophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B3944084.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B3944093.png)
